Pyridine-2,6-dicarboxylate

Description

Historical Context and Significance in Chemical Sciences

Pyridine-2,6-dicarboxylic acid, commonly known as dipicolinic acid (DPA), first garnered significant scientific attention due to its discovery within bacterial endospores. wikipedia.orgatamanchemicals.com It constitutes a substantial portion, between 5% and 15% of the dry weight of spores from bacteria such as Bacillus and Clostridium species. atamanchemicals.comatamankimya.com A pivotal role of DPA in this biological context is its contribution to the remarkable heat resistance of these spores. wikipedia.orgatamanchemicals.com The formation of a calcium-dipicolinate complex within the spore core is understood to bind free water molecules, leading to dehydration and thereby enhancing the thermal stability of macromolecules. wikipedia.org

Beyond its biological origins, the synthetic routes to DPA have been a subject of study, with early methods involving the oxidation of lutidines. scispace.com The compound’s ability to act as a potent chelating agent for a variety of metal ions was recognized early on, paving the way for its extensive use in coordination chemistry. atamankimya.comatamanchemicals.com This chelating property, stemming from the specific arrangement of its functional groups, has been the primary driver of its enduring significance in chemical research. Its utility as an intermediate in the synthesis of a wide array of organic compounds has further solidified its importance in the chemical sciences. atamanchemicals.com

Fundamental Structural Characteristics and their Research Implications

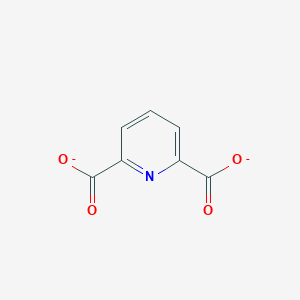

The research appeal of pyridine-2,6-dicarboxylate is fundamentally linked to its distinct molecular architecture. The molecule features a pyridine (B92270) ring substituted with two carboxylate groups at the 2 and 6 positions. ontosight.ai This arrangement creates a tridentate ligand with an O,N,O donor set, comprising the nitrogen atom of the pyridine ring and an oxygen atom from each of the two carboxylate groups. atamanchemicals.comsemanticscholar.org This configuration is sterically favorable for forming stable chelate rings with metal ions. ajol.info

The versatility of this compound as a ligand is demonstrated by its various coordination modes. ias.ac.in While it most commonly acts as a tridentate pincer ligand, binding to a single metal center, it can also exhibit other modes of coordination. ajol.infoias.ac.inacs.org These include acting as a bridging ligand between two metal centers or coordinating in a bidentate fashion. acs.orgmdpi.com The specific coordination mode is influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions. This structural flexibility allows for the construction of a wide array of coordination complexes with diverse geometries, including distorted octahedral and pentagonal-bipyramidal arrangements. researchgate.net The planarity of the pyridine ring and the disposition of the carboxylate groups are key to its strong complexing ability with a variety of metal ions, including transition metals, lanthanides, and actinides. ajol.infonih.gov

Table 1: Coordination Behavior of this compound with Various Metal Ions

| Metal Ion | Typical Coordination Number | Geometry of Complex | Research Application | Reference(s) |

| Copper(II) | 6 | Distorted Octahedral | Catalysis, Antimicrobial agents | mdpi.com, researchgate.net |

| Iron(III) | 6 or 7 | Distorted Octahedral, Pentagonal-Bipyramidal | Magnetic materials, Model complexes | researchgate.net |

| Zinc(II) | Variable | Trigonal-Bipyramidal, Square-Pyramidal | Coordination polymers, Antimicrobial agents | iucr.org, d-nb.info |

| Lanthanides(III) | 8 or 9 | Tricapped Trigonal Prism, etc. | Luminescent materials, NIR emission | rsc.org, acs.org, manchester.ac.uk |

| Neptunium(V) | - | Centrosymmetric | Actinide separation | nih.gov, acs.org |

| Uranium(VI) | - | - | Actinide separation | nih.gov |

Overview of Key Research Domains and Emerging Trends

The unique structural and coordination properties of this compound have established it as a critical building block in several key areas of chemical research. Its applications are continually expanding, with several emerging trends pointing to its future importance.

Coordination Polymers and Metal-Organic Frameworks (MOFs): A significant area of research involves the use of this compound as a linker to construct coordination polymers and MOFs. ontosight.ainih.govresearchgate.net The ability of the ligand to bridge metal centers allows for the formation of one-, two-, and three-dimensional networks. acs.org These materials are of great interest for their potential applications in gas storage, separation, and catalysis. ontosight.airsc.org An emerging trend is the design of flexible and responsive MOFs that can adapt to external stimuli.

Luminescent Materials: Complexes of this compound with lanthanide ions such as europium (Eu³⁺) and terbium (Tb³⁺) often exhibit strong luminescence. acs.orgsoton.ac.uk The organic ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the metal ion, which then emits light at its characteristic wavelength. soton.ac.uk Research is focused on developing new materials with enhanced quantum yields and specific emission colors for applications in lighting, displays, and sensors. rsc.org A notable trend is the investigation of these complexes for near-infrared (NIR) emission with lanthanides like neodymium (Nd³⁺) and erbium (Er³⁺). manchester.ac.ukmanchester.ac.uk

Catalysis: Metal complexes of this compound have shown promise as catalysts in a variety of organic transformations. ajol.info For instance, they have been investigated for oxidation reactions. rsc.org The ligand can stabilize the metal center in different oxidation states and provide a specific coordination environment to facilitate catalytic cycles. Research is moving towards the development of more efficient and selective catalysts for green and sustainable chemical processes, including its use as a bifunctional organocatalyst. organic-chemistry.org

Analytical and Environmental Chemistry: The strong and often selective binding of this compound to certain metal ions is exploited in analytical chemistry. It has been used as a "turn-off" fluorescent chemosensor for the detection of metal ions like copper(II). nih.govresearchgate.net In environmental science, materials incorporating this ligand are being explored for the remediation of heavy metal contamination from water, for example, through the adsorption of copper(II) ions. merckmillipore.com The development of highly sensitive and selective sensors for environmental pollutants and the design of efficient materials for water purification are active areas of investigation. metall-mater-eng.commdpi.com

Table 2: Summary of Research Applications for this compound

| Research Domain | Specific Application | Key Findings | Reference(s) |

| Coordination Chemistry | Building block for coordination polymers and MOFs | Formation of diverse network structures with tunable properties for gas storage and separation. | ontosight.ai, nih.gov, researchgate.net |

| Materials Science | Sensitizer (B1316253) in luminescent lanthanide complexes | Efficient energy transfer from the ligand to the metal ion leads to strong and tunable light emission. | soton.ac.uk, acs.org, rsc.org |

| Catalysis | Ligand in catalytic metal complexes | Stabilization of metal centers for oxidation and other organic reactions. | ajol.info, rsc.org, organic-chemistry.org |

| Analytical Chemistry | Fluorescent chemosensors for metal ion detection | Selective fluorescence quenching upon binding to specific metal ions like Cu(II). | nih.gov, researchgate.net |

| Environmental Chemistry | Adsorbent for heavy metal removal | Effective removal of heavy metal ions from aqueous solutions. | merckmillipore.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H3NO4-2 |

|---|---|

Molecular Weight |

165.1 g/mol |

IUPAC Name |

pyridine-2,6-dicarboxylate |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-2 |

InChI Key |

WJJMNDUMQPNECX-UHFFFAOYSA-L |

SMILES |

C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-] |

Synonyms |

2,6-dicarboxypyridine 2,6-pyridine dicarboxylate 2,6-pyridinedicarboxylate 2,6-pyridinedicarboxylic acid 3,4-pyridinedicarboxylate dipicolinic acid dipicolinic acid, calcium salt dipicolinic acid, dipotassium salt dipicolinic acid, disodium salt dipicolinic acid, monosodium salt dipicolinic acid, zinc salt pyridine-2,6-dicarboxylic acid zinc dipicolinate |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyridine 2,6 Dicarboxylate and Its Derivatives

Classical and Contemporary Oxidative Synthesis Routes

The oxidation of substituted pyridine (B92270) precursors remains a fundamental approach for the synthesis of pyridine-2,6-dicarboxylic acid. These methods typically involve the conversion of methyl or other oxidizable groups at the 2 and 6 positions of the pyridine ring into carboxylic acids.

Oxidation of Pyridine-2,6-Dimethyl Precursors

The most common precursor for pyridine-2,6-dicarboxylic acid is 2,6-dimethylpyridine (B142122), often referred to as 2,6-lutidine. Various oxidizing agents have been employed for this transformation, each with distinct advantages and yields.

Classical methods often utilize strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). google.comgoogle.com For instance, the oxidation of 2,6-dimethylpyridine with KMnO₄ in water, often accelerated by microwave irradiation, can produce pyridine-2,6-dicarboxylic acid in high yields. davidpublisher.com Another approach involves a two-stage process where 2,6-dimethylpyridine is oxidized in an acidic environment using hexavalent chromium salts. This forms a molar addition compound between the resulting dicarboxylic acid and chromic anhydride, which is subsequently hydrolyzed to release the pure acid. google.com

More contemporary methods have focused on developing greener and more efficient catalytic systems. One such method is the phase-transfer catalyzed (PTC) auto-oxidation of 2,6-lutidine. This process uses oxygen as the oxidant in the presence of a strong base like potassium tert-butoxide and a phase-transfer catalyst such as 18-crown-6 (B118740), achieving yields of around 69%. tandfonline.comchemicalbook.comtandfonline.com Another innovative approach is the liquid-phase catalytic oxidation using a metal porphyrin compound as a catalyst and an oxygen-containing gas as the oxidant in a water solvent, which presents a more environmentally benign route. google.com

| Precursor | Oxidizing Agent/Catalyst | Solvent | Yield (%) | Reference |

| 2,6-Dimethylpyridine | KMnO₄ | Water | 86 | davidpublisher.com |

| 2,6-Dimethylpyridine | Hexavalent Chromium Salts | Acidic media | 83 | google.com |

| 2,6-Dimethylpyridine | O₂, tert-BuOK, 18-crown-6 (PTC) | Not specified | 69 | tandfonline.comtandfonline.com |

| 2,6-Dimethylpyridine | O₂, Metal Porphyrin | Water | Not specified | google.com |

| 2-Methyl-6-pyridinecarboxylic acid | KMnO₄ | Organic solvent | Not specified | google.com |

Direct Pyridine Oxidation Strategies

Directly functionalizing the pyridine ring at the 2 and 6 positions represents a more atom-economical approach, though it is often more challenging. One established method involves the reaction of 2,6-dichloropyridine. This precursor can undergo a Grignard exchange reaction with magnesium, followed by carboxylation with dry carbon dioxide gas at low temperatures to yield pyridine-2,6-dicarboxylic acid with high purity and yield. chemicalbook.com

Esterification and Hydrolysis Approaches for Functionalization

Esterification of pyridine-2,6-dicarboxylic acid and the corresponding hydrolysis of its esters are fundamental transformations for protecting the carboxylic acid groups, improving solubility in organic solvents, and enabling further derivatization.

Esterification is commonly achieved by reacting the dicarboxylic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst like sulfuric acid (H₂SO₄). davidpublisher.com This reaction can be efficiently promoted by microwave heating, significantly reducing reaction times and improving yields. davidpublisher.com Alternatively, the dicarboxylic acid can first be converted to the more reactive pyridine-2,6-dicarbonyl dichloride. mdpi.com This acyl chloride readily reacts with alcohols, often in the presence of a non-nucleophilic base like triethylamine (B128534), to form the corresponding diester. mdpi.com

Hydrolysis of the diester back to the dicarboxylic acid is typically accomplished under basic conditions, for example, by reacting with sodium hydroxide (B78521) solution. clockss.orgnii.ac.jp This process is crucial for deprotection after subsequent reactions on other parts of the molecule or for preparing the final diacid ligand. clockss.org In some cases, hydrolysis of ester precursors can occur in situ during complexation reactions if water is present. mdpi.comresearchgate.net

| Reaction | Reagents | Conditions | Product | Reference |

| Esterification | Pyridine-2,6-dicarboxylic acid, Methanol, H₂SO₄ | Microwave, 30 min | Dimethyl pyridine-2,6-dicarboxylate | davidpublisher.com |

| Esterification | Pyridine-2,6-dicarbonyl dichloride, Alcohol, NEt₃ | 0 °C to RT | Corresponding diester | mdpi.com |

| Hydrolysis | Diethyl 4-substituted-pyridine-2,6-dicarboxylate | LiOH, THF/H₂O | 4-Substituted-pyridine-2,6-dicarboxylic acid | clockss.orgnii.ac.jp |

| Hydrolysis | Pyridine-2,6-dicarbonyl dichloride | In situ with CuCl₂·2H₂O | This compound complex | mdpi.com |

Functionalization and Derivatization Strategies for Modified Ligands

Modifying the this compound scaffold is essential for fine-tuning the properties of the resulting metal complexes. Strategies include introducing substituents onto the pyridine ring and converting the carboxylate groups into other nitrogen-containing functionalities.

Synthesis of Substituted Pyridine-2,6-dicarboxylates

The synthesis of 4-substituted pyridine-2,6-dicarboxylates has been a significant area of research, as substitution at this position can dramatically influence the electronic properties and coordination geometry of the ligand. A powerful one-pot method involves the reaction of pyruvates and various aldehydes, catalyzed by pyrrolidine (B122466) and acetic acid, to form dihydropyran derivatives. These intermediates then react with ammonium (B1175870) acetate (B1210297) to yield a wide array of 4-substituted this compound diesters under mild conditions. clockss.orgnii.ac.jp This method is scalable and tolerates a range of functional groups on the aldehyde, including aryl, alkyl, and heteroaryl moieties. clockss.org The resulting diesters can then be hydrolyzed to the corresponding dicarboxylic acids. clockss.orgnii.ac.jp

Preparation of Amide and Other Nitrogenous Derivatives

The conversion of the carboxylic acid groups to amides, hydrazides, and other nitrogenous derivatives is a key strategy for creating more complex and functionally diverse ligands. The standard approach involves converting pyridine-2,6-dicarboxylic acid to pyridine-2,6-dicarbonyl dichloride using reagents like oxalyl chloride or thionyl chloride. mdpi.comresearchgate.net This highly reactive intermediate can then be condensed with a variety of primary or secondary amines to form the corresponding symmetric pyridine-2,6-dicarboxamides. researchgate.netmdpi.comnih.gov The reaction is often carried out in the presence of a base like triethylamine to neutralize the HCl byproduct. mdpi.comnih.gov

Further derivatization can be achieved starting from the diester. For example, hydrazinolysis of dimethyl this compound with hydrazine (B178648) hydrate (B1144303) in ethanol yields the corresponding bis-hydrazide (pyridine-2,6-dicarbohydrazide). davidpublisher.comnih.gov This dihydrazide is a valuable building block itself and can be further reacted with aldehydes or ketones to form Schiff base derivatives, expanding the structural diversity of the ligand family. nih.gov

| Starting Material | Reagents | Product Type | Reference |

| Pyridine-2,6-dicarbonyl dichloride | Aromatic/Aliphatic Amines, Et₃N | Pyridine-2,6-dicarboxamides | mdpi.com |

| Dimethyl this compound | Hydrazine Hydrate | Pyridine-2,6-dicarbohydrazide | davidpublisher.comnih.gov |

| Pyridine-2,6-dicarbohydrazide | Aldehydes | Schiff Bases | nih.gov |

| Pyridine-2,6-dicarboxylic acid ethyl ester | Acetonitrile (B52724), NaH | Pyridine-2,6-bis-(3-oxo-3-propanenitrile) | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for valuable compounds like this compound (also known as dipicolinic acid) and its derivatives. These efforts align with the core principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and utilizing safer, renewable materials. Key advancements have been made in employing renewable feedstocks, improving atom economy through innovative reaction designs, utilizing environmentally benign solvents and conditions, and developing efficient catalytic systems.

Use of Renewable Feedstocks

A significant frontier in green synthesis is the shift from petrochemical-based starting materials to renewable biomass. Pyridine-2,6-dicarboxylic acid is a promising candidate for bio-based production. Certain bacteria, such as Bacillus and Clostridium species, naturally produce dipicolinic acid, which can constitute 5% to 15% of the dry weight of their spores. springernature.comwur.nl Researchers are exploring microbial fermentation pathways, for instance, using engineered E. coli to produce 2,6-PDC from glucose, a readily available sugar. wur.nl

Furthermore, lignin, a major waste product from the pulp and paper industry, has been identified as a potential feedstock for producing various pyridine dicarboxylic acid isomers through biocatalytic reactions. springernature.com These biological and bio-inspired routes represent a move towards a more sustainable and circular economy for chemical production. researchgate.net

Atom Economy and Reaction Design

Maximizing atom economy—the efficiency of incorporating material from the reactants into the final product—is a cornerstone of green synthesis. In this area, one-pot reactions have emerged as a powerful strategy for synthesizing 4-substituted this compound derivatives. oist.jpclockss.org These methods combine multiple reaction steps into a single procedure, which avoids the lengthy separation and purification of intermediates, thereby saving time, resources, and reducing waste. oist.jp

Environmentally Benign Solvents and Conditions

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry seeks to replace these with safer alternatives or eliminate them entirely.

Aqueous and Solvent-Free Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. semanticscholar.org Several methods leverage water as the reaction medium. One patented process describes the liquid-phase catalytic oxidation of 2,6-methyl pyridine to Pyridine-2,6-dicarboxylic acid using water as the solvent, which helps to mitigate pollution. google.com Pyridine-2,6-dicarboxylic acid itself has been successfully used as a bifunctional organocatalyst for reactions in water, demonstrating its utility and the viability of aqueous systems. organic-chemistry.orgthieme-connect.com

Solvent-free techniques represent an even greener approach. sciforum.net Room-temperature solid-state reactions have been used to synthesize metal complexes of this compound, offering advantages such as simple operation, high yield, energy savings, and reduced pollution compared to liquid-phase methods. ijcce.ac.irijcce.ac.ir Similarly, ball milling provides a solvent-free mechanical method for synthesizing proton transfer compounds involving Pyridine-2,6-dicarboxylic acid. sciforum.net

Energy-Efficient Methods: Microwave-assisted synthesis has been shown to be a rapid and energy-efficient method for producing Pyridine-2,6-dicarboxylic acid and its derivatives. davidpublisher.com By using microwave irradiation, the oxidation of 2,6-dimethylpyridine with potassium permanganate can be completed in 30 minutes with a high yield (86%), significantly reducing reaction times compared to conventional heating methods. davidpublisher.com

Catalysis

The use of catalysts is crucial for efficient and selective synthesis. Green catalytic methods focus on catalysts that are recoverable, reusable, and non-toxic.

Organocatalysis: Pyridine-2,6-dicarboxylic acid has been identified as an effective, metal-free bifunctional organocatalyst. organic-chemistry.org It can catalyze reactions like the hydrophosphonylation of aldehydes and ketones in water, offering high yields and the advantage of being reusable, cost-effective, and environmentally benign. organic-chemistry.orgthieme-connect.com

Recoverable Catalysts: A method for preparing Pyridine-2,6-dicarboxylic acid via liquid-phase catalytic oxidation employs a metal porphyrin compound as a catalyst that can be recovered after the reaction. google.com This recyclability is key to reducing catalyst waste and lowering process costs. google.com

The following tables summarize research findings related to green synthetic methods for this compound and its derivatives.

Table 1: Comparison of Green Synthesis Methodologies for this compound (PDCA)

| Methodology | Starting Materials | Solvent/Conditions | Catalyst | Key Advantages | Yield | Reference |

|---|---|---|---|---|---|---|

| Microwave-Assisted Oxidation | 2,6-dimethylpyridine, KMnO₄ | Water | None | Rapid reaction (30 min), energy-efficient | 86% | davidpublisher.com |

| Liquid-Phase Catalytic Oxidation | 2,6-methyl pyridine, O₂ | Water | Metal Porphyrin | Low pollution, recoverable catalyst | Not specified | google.com |

| One-Pot Synthesis | Pyruvates, Aldehydes, NH₄OAc | MeCN | Pyrrolidine-acetic acid | High atom economy, mild conditions, simplified process | 68% (for derivative 1a) | oist.jpclockss.org |

| Solid-State Reaction | Zn(Ac)₂·2H₂O, H₂pda | Solid-state, room temp. | None | Energy saving, high yield, less pollution | ~67% (for Zn complex) | ijcce.ac.ir |

Table 2: Use of this compound (PDCA) as an Organocatalyst

| Reaction | Substrates | Solvent | Catalyst Loading | Reaction Time | Key Advantages | Yield | Reference |

|---|

Coordination Chemistry of Pyridine 2,6 Dicarboxylate

Ligand Design Principles and Coordination Modes

Pyridine-2,6-dicarboxylate (pdc), also known as dipicolinate, is a highly studied N,O-heterocyclic ligand in coordination chemistry. Its popularity stems from the pyridine (B92270) nitrogen atom and two carboxylate groups positioned at the 2 and 6 positions, which allow for multiple modes of binding to metal centers.

Tridentate O,N,O-Pincer Ligand Behavior

The most common coordination mode for this compound is as a tridentate, dianionic ligand that forms a stable pincer-like structure around a metal ion. In this O,N,O-pincer configuration, the ligand coordinates to a single metal center through the pyridine nitrogen and one oxygen atom from each of the two carboxylate groups. This forms two stable five-membered chelate rings, a structural motif that is highly favored in coordination chemistry. This tridentate chelation results in a meridional arrangement of the donor atoms, strongly influencing the geometry of the resulting complex. This behavior is foundational to its role in forming mononuclear complexes with a variety of transition metals.

Multidentate Chelation Characteristics via Carboxylate and Pyridine Nitrogen Donors

Beyond its classic tridentate pincer mode, this compound exhibits remarkable versatility in its coordination, functioning as a multidentate ligand. The carboxylate groups can act as either monodentate or bidentate donors. In its bidentate capacity, a single carboxylate group can bridge two different metal centers, leading to the formation of polynuclear complexes, including dimers, one-dimensional chains, and more complex two- or three-dimensional coordination polymers.

The combination of the central pyridine nitrogen donor with the variable denticity of the two carboxylate groups allows the ligand to adapt to the electronic and steric requirements of different metal ions. This adaptability is crucial in the self-assembly of complex supramolecular architectures. For instance, in some structures, one carboxylate group may be involved in chelation with the pyridine nitrogen while the other bridges to an adjacent metal ion, showcasing its ability to act as both a chelating and a bridging ligand simultaneously.

Hemilabile Ligand Functionality in Complex Formation

The ester derivatives of this compound introduce the concept of hemilability. In these ligands, the coordination of the ester's carbonyl or alkoxy oxygen atoms to a metal center is generally weaker than the coordination of the pyridine nitrogen. This disparity in bond strength means that one of the O-donor arms can potentially dissociate from the metal center, creating a vacant coordination site. This site can then be occupied by a substrate molecule, which is a key principle in the design of catalysts. While the pyridine nitrogen remains firmly bound, the reversible binding of the weaker ester oxygen donor imparts a "labile" character, which can be crucial for catalytic cycles and the formation of reactive intermediates.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved through the reaction of a soluble metal salt with pyridine-2,6-dicarboxylic acid or its salt form in a suitable solvent, often water, methanol (B129727), or a mixture thereof. Techniques such as hydrothermal synthesis or slow evaporation are frequently employed to obtain crystalline products suitable for X-ray diffraction analysis.

Transition Metal Complexes

Manganese: Manganese(II) complexes with this compound have been synthesized, often incorporating co-ligands. For example, a seven-coordinate Mn(II) complex, [Mn(PDC)(phen)₂]·CH₃OH, was prepared via hydrothermal methods. mdpi.com In this complex, the Mn(II) ion is coordinated by one tridentate PDC ligand and two bidentate 1,10-phenanthroline (B135089) ligands. Another reported structure is [Mn(dipic)(bipy)₂]·4.5H₂O.

Cobalt: Cobalt(II) forms a variety of complexes, including mononuclear, dinuclear, and polymeric structures. A dimeric complex, [Co₂(C₇H₃NO₄)₂(H₂O)₈], has been synthesized and structurally characterized, revealing hexa-coordinated Co(II) centers with distorted octahedral geometry. rsc.org The synthesis of a binuclear complex, [Co(II)(dipic)(μ-dipic)-Co(II)(H₂O)₅]·2H₂O, has also been reported, with its formation being dependent on pH and the metal-to-ligand ratio. nih.gov In other instances, cobalt complexes feature a six-coordinated Co(II) ion in a distorted octahedron, as seen in [Co(DPC)(phen)(H₂O)]·2H₂O. researchgate.net

Nickel: Nickel(II) readily forms complexes where it is typically hexa-coordinated in a distorted octahedral geometry. Isostructural compounds to those of zinc, such as bis(6-carboxypicolinato)nickel(II) trihydrate, [Ni(C₇H₄NO₄)₂]·3H₂O, have been characterized, showing a more regular octahedral coordination sphere compared to the analogous Zn(II) complex due to crystal field stabilization effects. Dimeric complexes of Ni(II) have also been synthesized, exhibiting hexa-coordination with both nitrogen and oxygen donor atoms. rsc.org

Zinc: Zinc(II) complexes of this compound have been extensively studied. A common example is [Zn(Hpda)₂]·2H₂O, which can be synthesized via a room-temperature solid-state reaction. In this complex, the Zn(II) ion is hexacoordinated by two ligands, with each ligand coordinating through a pyridine nitrogen and a carboxylate oxygen, resulting in a distorted octahedral geometry. Depending on the reaction conditions, trinuclear, [Zn(H₂dipic,dipic)Zn₂(10H₂O)]Cl₄∙5H₂O, and dinuclear, [Zn(H₂dipic)₂Zn(H₂O)₅]Cl₄∙2H₂O, complexes can also be formed. In some polymeric structures, the ligand acts in both a chelating and bridging fashion, leading to coordination environments that can range from trigonal-bipyramidal to square-pyramidal.

Copper: Copper(II) forms a wide range of complexes with this compound, often exhibiting distorted geometries due to the Jahn-Teller effect. Monomeric complexes like [Cu(bizd)(pdc)H₂O]·(H₂O) feature a distorted square pyramidal geometry. In the complex (C₆H₆N₂)₂⁺[Cu(2,6-dipico)₂]²⁻·6H₂O, the Cu(II) center is in an octahedral environment, coordinated by two tridentate pdc ligands. Binuclear complexes, such as [Cu(PDC)(phen)]₂, have also been synthesized, where the pdc ligand bridges two copper centers. mdpi.com

Cadmium: A one-dimensional coordination polymer of cadmium(II), [Cd(2,6-pydc)(H₂O)₁.₅]n, has been synthesized. In this structure, the pdc ligand acts as a bridging linker, creating a pincer-shaped helical chain. Each Cd(II) atom is seven-coordinate, adopting an approximately pentagonal-bipyramidal geometry.

Iron: Iron can form stable complexes in both its +2 and +3 oxidation states. A review of monomeric iron complexes highlights general compositions such as [Fe(II)(η³-pdc)(L)₃] and [Fe(III)(η³-pdc)₂]⁻. In most cases, both Fe(II) and Fe(III) adopt a distorted octahedral geometry. However, some Fe(III) complexes exhibit a distorted pentagonal-bipyramidal geometry. A single crystal X-ray analysis of a common Fe(III) complex reveals a central iron atom surrounded by two tridentate this compound ligands, confirming a distorted octahedral structure.

Molybdenum: Detailed information on the synthesis and structural characterization of Molybdenum complexes specifically with this compound was not prominently available in the reviewed literature.

Silver: A novel silver(II) complex, Silver(II) Bis(this compound) Monohydrate, has been synthesized and characterized. Its structure is notable as it features a six-coordinate Ag(II) ion, which is uncommon for silver.

Tin: Organotin(IV) derivatives using this compound as a ligand have been prepared. For example, the divinyltin(IV) derivative, [Sn(CH=CH₂)₂(OOC)₂C₅H₃N], forms a dimeric structure through intermolecular Sn-O interactions. In the monomeric unit, the Sn(IV) center is bonded to the tridentate O,N,O ligand, two vinyl groups, and a coordinating water molecule. The formation of a binuclear tin(IV) complex has also been confirmed through spectroscopic methods, which showed absorption peaks for Sn-N and Sn=O bonds.

Table 1: Summary of Structural Features of Transition Metal this compound Complexes

| Metal Ion | Example Complex Formula | Coordination Number | Geometry | Reference |

| Manganese(II) | [Mn(PDC)(phen)₂]·CH₃OH | 7 | - | mdpi.com |

| Cobalt(II) | [Co₂(C₇H₃NO₄)₂(H₂O)₈] | 6 | Distorted Octahedral | rsc.org |

| Nickel(II) | [Ni(C₇H₄NO₄)₂]·3H₂O | 6 | Octahedral | |

| Zinc(II) | [Zn(Hpda)₂]·2H₂O | 6 | Distorted Octahedral | |

| Copper(II) | [Cu(bizd)(pdc)H₂O]·(H₂O) | 5 | Distorted Square Pyramidal | |

| Cadmium(II) | [Cd(2,6-pydc)(H₂O)₁.₅]n | 7 | Pentagonal-Bipyramidal | |

| Iron(III) | [Fe(pdc)₂]⁻ | 6 | Distorted Octahedral | |

| Silver(II) | Ag(C₇H₃NO₄)₂·H₂O | 6 | Six-coordinate | |

| Tin(IV) | [Sn(CH=CH₂)₂(pdc)(H₂O)] | 7 (in monomer) | - |

Mononuclear and Multinuclear Architectures

This compound (pdc or dipicolinate) demonstrates remarkable versatility in its coordination behavior, readily forming both mononuclear and polynuclear complexes with a wide array of metal ions. In its mononuclear complexes, a single metal center is coordinated by one or more pdc ligands. A common example is the formation of anionic complexes where the metal ion is coordinated by two tridentate pdc ligands, resulting in a distorted octahedral geometry. Such mononuclear units can serve as building blocks for more complex supramolecular structures through non-covalent interactions like hydrogen bonding and π–π stacking.

The bridging capability of the carboxylate groups of the pdc ligand is pivotal in the construction of multinuclear architectures. These architectures can range from simple dinuclear or trinuclear complexes to extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. For instance, dinuclear complexes have been reported where two metal centers are bridged by the pdc ligand. In more extended structures, the pdc ligand can connect multiple metal centers, leading to the formation of chains, layers, or intricate frameworks. The specific architecture is often influenced by the choice of metal ion, the reaction conditions, and the presence of other ancillary ligands. For example, the reaction of pdc with copper(II) in the presence of different N-heterocyclic spacers can result in 1D, 2D, or 3D metal-organic frameworks rsc.org.

Structural Diversity and Geometrical Arrangements

The coordination of this compound to metal centers gives rise to a rich structural diversity, characterized by various coordination numbers and geometrical arrangements. The tridentate nature of the pdc ligand, coordinating through the nitrogen atom and the two carboxylate oxygen atoms, plays a significant role in dictating the resulting geometry.

One of the most prevalent geometries observed in mononuclear complexes with pdc is the distorted octahedral arrangement. In this configuration, the metal ion is typically coordinated by two pdc ligands, with each ligand occupying a meridional plane. The distortion from a perfect octahedron arises from the geometric constraints imposed by the ligand's bite angles.

Beyond simple mononuclear complexes, the ability of the carboxylate groups to act as bridging ligands leads to the formation of coordination polymers with diverse dimensionalities. These can include:

One-dimensional (1D) chains: Where metal-pdc units are linked in a linear fashion.

Two-dimensional (2D) networks: Where the 1D chains are further interconnected to form sheets.

Three-dimensional (3D) frameworks: Resulting from the cross-linking of 2D layers or the direct assembly of metal ions and pdc ligands into a 3D lattice.

The final dimensionality and topology of the coordination polymer are influenced by several factors, including the coordination preference of the metal ion and the presence of ancillary ligands.

Influence of Ancillary Ligands and Substituents on Coordination

The coordination chemistry of this compound is significantly influenced by the presence of ancillary ligands and substituents on the pyridine ring. These auxiliary components can modify the electronic and steric properties of the resulting complexes, thereby directing the self-assembly process and influencing the final architecture and properties of the coordination compounds.

Ancillary Ligands: The introduction of additional ligands, often referred to as ancillary or co-ligands, can have a profound impact on the dimensionality and topology of the resulting coordination polymers. For instance, the use of different N-heterocyclic ligands as spacers in conjunction with pdc and metal ions can lead to the formation of 1D, 2D, or 3D frameworks rsc.org. These ancillary ligands can bridge metal centers, link primary coordination units, or act as terminal ligands that control the growth of the network. The size, shape, and coordination ability of the ancillary ligand are critical factors in determining the final structure.

Substituents: Modifying the pyridine ring of the pdc ligand with various substituents can also alter its coordination behavior. Electron-donating or electron-withdrawing groups can change the electron density on the nitrogen atom and carboxylate groups, thereby affecting the strength of the metal-ligand bonds. Steric hindrance introduced by bulky substituents can influence the coordination geometry around the metal center and can prevent the formation of certain types of structures. For example, studies on 4-mono- and 3,4,5-tri-substituted analogues of pyridine-2,6-dicarboxylic acid have shown that these modifications can impact the crystallization of the complexes and reduce their symmetry manchester.ac.uk.

Lanthanide and Actinide Complexes

Complexation with Lanthanide Ions

Pyridine-2,6-dicarboxylic acid is an effective ligand for complexing with lanthanide ions (Ln³⁺). The hard nature of the carboxylate oxygen donors and the nitrogen atom of the pyridine ring aligns well with the hard acid character of the lanthanide ions. This interaction leads to the formation of stable complexes with various stoichiometries and structures.

The coordination of pdc with lanthanide ions such as Praseodymium (Pr), Neodymium (Nd), Samarium (Sm), Europium (Eu), Gadolinium (Gd), and Terbium (Tb) has been extensively studied manchester.ac.ukacs.orgmanchester.ac.uk. In these complexes, the pdc ligand typically acts as a tridentate chelator, binding to the lanthanide ion through the nitrogen atom and the two carboxylate oxygen atoms. The high coordination numbers favored by lanthanide ions are often satisfied by the coordination of multiple pdc ligands or by the inclusion of solvent molecules, such as water, in the primary coordination sphere. The reaction of pdc with lanthanide salts can yield a variety of coordination polymers, with the final structure being dependent on factors like the specific lanthanide ion and the synthesis conditions (e.g., conventional heating vs. microwave) acs.org.

Luminescent Properties and Ligand-Sensitized Photoluminescence

Lanthanide complexes of this compound are of significant interest due to their fascinating luminescent properties. The characteristic sharp, line-like emission bands of lanthanide ions arise from f-f electronic transitions. However, these transitions are parity-forbidden, resulting in very low absorption cross-sections. To overcome this limitation, the pdc ligand can act as an "antenna" to sensitize the lanthanide ion's luminescence.

This process, known as ligand-sensitized photoluminescence or the antenna effect , involves the following steps:

The pdc ligand absorbs incident light (typically in the UV region) and is excited to a singlet state.

Through intersystem crossing, the ligand transitions to an excited triplet state.

Energy is then transferred from the ligand's triplet state to a resonant energy level of the coordinated lanthanide ion.

The excited lanthanide ion then relaxes to its ground state by emitting its characteristic luminescence.

The efficiency of this energy transfer is crucial for achieving bright lanthanide emission. Pyridine-2,6-dicarboxylic acid has been shown to be a modest to effective sensitizer (B1316253) for the emission of various lanthanide ions, including Eu³⁺ and Tb³⁺, which exhibit strong red and green luminescence, respectively. The triplet state energy of the pdc ligand is a critical factor in determining which lanthanide ions can be effectively sensitized. Studies have estimated the singlet and triplet state energies of pdc complexes to be around 3.1 eV and 2.6 eV, respectively manchester.ac.uk.

Structural Variations in Coordination Polymers with Lanthanides

The combination of this compound with different lanthanide ions leads to a wide variety of coordination polymers with diverse structural features. The gradual decrease in ionic radius across the lanthanide series, known as the lanthanide contraction , plays a significant role in influencing the coordination environment and the resulting crystal structure.

Researchers have successfully synthesized and characterized one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers of lanthanides with pdc. For instance, the use of both pdc and oxalic acid as ligands in reactions with lanthanide oxides has produced a series of complexes where the dimensionality changes from 1D zigzag chains for lighter lanthanides (La, Ce) to 2D networks for intermediate lanthanides (Nd, Sm) and finally to 3D frameworks for heavier lanthanides (Eu, Tb, Er) acs.org. This structural progression is attributed to the lanthanide contraction and the different coordination modes adopted by the pdc ligand acs.org.

Bonding and Intermolecular Interactions in this compound Complexes

The structural diversity and functional potential of metal complexes derived from this compound (pydc²⁻), also known as dipicolinate, are profoundly influenced by the nature of metal-ligand bonding and the array of intermolecular interactions present in the solid state. These factors dictate the coordination geometry around the metal center and the assembly of individual complex units into extended supramolecular architectures.

This compound typically acts as a tridentate O,N,O-pincer ligand, coordinating to metal ions through the central pyridine nitrogen atom and one oxygen atom from each of the two deprotonated carboxylate groups. mdpi.com This chelation forms two stable five-membered rings, a common feature in its coordination chemistry. The resulting metal complexes often exhibit a distorted octahedral geometry, particularly when two pydc²⁻ ligands coordinate to a single metal center. researchgate.netresearchgate.net

In such [M(pydc)₂]ⁿ⁻ complexes, the two terdentate ligands are often arranged in a nearly perpendicular orientation to one another. researchgate.netresearchgate.net For instance, in the anionic complex [Fe(pydc)₂]⁻, the Fe(III) ion is six-coordinated by two nearly perpendicular pydc²⁻ ligands, resulting in a distorted octahedral environment. researchgate.net Similarly, Co(II) and Sm(III) ions form complexes where they are coordinated by two pyridine nitrogen atoms and four carboxylate oxygen atoms from two separate pydc²⁻ ligands. researchgate.net

The metal-ligand bond distances are characteristic of the specific metal ion and its oxidation state. Electron diffraction studies on a mononuclear copper(II) complex have provided precise measurements for these coordination bonds, as detailed in the table below. gexinonline.com In this complex, the geometry is described as a distorted octahedron. gexinonline.com Spectroscopic analyses, including UV-vis spectroscopy, reveal broad d-d transition bands in the visible range for Cu(II) complexes, which are characteristic of their electronic structure within the ligand field. mdpi.com

Table 1: Selected Metal-Ligand Bond Distances in a Cu(II)-pydc Complex Data obtained from electron diffraction analysis.

| Bond | Distance (Å) |

|---|---|

| Cu—N (axial) | 1.924 |

| Cu—N (equatorial) | 2.034 |

| Cu—O (equatorial) | 2.013 |

| Cu—O (axial, elongated) | 2.430 |

Hydrogen bonding plays a critical role in the crystal engineering of this compound complexes, directing the assembly of individual molecules into higher-order supramolecular structures. These interactions can involve the carboxylate oxygen atoms, coordinated or lattice water molecules, and other co-ligands or counter-ions present in the crystal structure.

The presence and number of water molecules of hydration can significantly alter the solid-state architecture. soton.ac.ukresearchgate.net Water molecules are particularly effective in forming extensive hydrogen-bonding networks, acting as bridges between complex units. researchgate.net For example, in a Cu(II)-pydc complex containing aniline (B41778) as a counter-ion, uncoordinated water molecules form clusters through O-H···O interactions and also link to the complex via hydrogen bonds to the carboxylate oxygen atoms. researchgate.net

O-H···O bonds: These are prevalent in hydrated structures, connecting water molecules to each other and to the carboxylate groups of the pydc²⁻ ligand.

N-H···O bonds: These interactions are common when ammonium-based counter-ions or amine-containing co-ligands are present, linking them to the carboxylate oxygens. researchgate.net

C-H···O bonds: Weaker C-H···O interactions can also contribute to the stability of the crystal lattice, often linking complex anions into extended one-dimensional chains. researchgate.net

The directed nature of these bonds can lead to the formation of well-defined one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.netresearchgate.net

Table 2: Examples of Hydrogen Bond Interactions in pydc-related Structures Data for a pyridine-2,6-dicarboxamide derivative hydrate (B1144303).

| Donor-H···Acceptor | Interaction Type | Donor-Acceptor Distance (Å) |

|---|---|---|

| N-H···O (water) | Amide to Water | 2.953 |

| N-H···N (heterocycle) | Amide to Pyrimidine | 3.001 |

| C-H···O (amide) | Aromatic C-H to Amide | - |

Beyond classical hydrogen bonding, other non-covalent interactions are instrumental in stabilizing the solid-state structures of this compound complexes. Among these, π-π stacking interactions are particularly significant. mdpi.com These interactions occur between the electron-rich pyridine rings of the pydc²⁻ ligands, either within the same complex unit or between adjacent units.

These stacking interactions can assemble complex anions into supramolecular structures, such as the double chains observed in some Fe(III) complexes. researchgate.net The geometry and distance of these interactions vary. In one Cu(II) complex, weak π-π interactions were observed between the pyridine ring of the pydc²⁻ ligand and the phenyl ring of an anilinium counter-ion, with a centroid-to-centroid distance of 3.9561 Å. researchgate.net In derivatives, stacking between heterocyclic moieties has been observed with plane-to-plane centroid distances as close as 3.289 Å. mdpi.com

The nature of these interactions can be complex. Theoretical calculations have been used to analyze their contribution to crystal packing and have revealed other subtle forces, such as lp-π-hole interactions, where a lone pair (lp) on an atom interacts with an electron-deficient π-system. researchgate.net Together, these varied non-covalent forces provide a powerful tool for controlling the self-assembly and final architecture of crystalline materials based on pydc²⁻.

Table 3: Examples of π-π Stacking Distances in pydc-related Lattices

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Reference Complex Type |

|---|---|---|

| Pyridine (pydc) and Benzyl (aniline) | 3.9561 | Cu(II) |

| Pyridine and another Heterocycle | 3.289 | pydc derivative |

| Pyridine and another Heterocycle | 3.527 | pydc derivative |

Crystal Field Stabilization Effects on Coordination Geometry

The electronic configuration of the central metal ion can have a profound impact on the coordination geometry of its complexes, a phenomenon well-explained by Crystal Field Theory. A direct illustration of this is seen when comparing complexes of Ni(II) (a d⁸ ion) and Zn(II) (a d¹⁰ ion) with this compound ligands. nih.gov Although these ions have similar ionic radii, their different d-electron counts lead to distinct geometric preferences.

For the Ni(II) ion in an octahedral ligand field, the d-orbitals split into a lower-energy, fully occupied t₂g set and a higher-energy, half-occupied e_g set. This configuration results in a significant Crystal Field Stabilization Energy (CFSE), which favors a regular octahedral geometry. nih.gov Consequently, Ni(II) complexes with pydc²⁻, such as [Ni(HLig¹)₂]·3H₂O and [NiLig²(OH₂)₃], consistently adopt rather regular octahedral coordination spheres. nih.gov

In contrast, the Zn(II) ion has a completely filled d¹⁰ subshell. This spherically symmetric electron configuration results in zero CFSE in any geometry. nih.gov The absence of electronic preference for a particular coordination environment allows the Zn(II) ion to adopt geometries that are dictated primarily by ligand steric constraints and crystal packing forces. As a result, analogous Zn(II) complexes are often much less regular. For example, the isostructural Zn(II) complex [Zn(HLig¹)₂]·3H₂O exhibits a significantly more distorted pseudo-octahedral coordination sphere than its Ni(II) counterpart. nih.gov Furthermore, Zn(II) can readily adopt lower, five-coordinate geometries, with coordination polyhedra ranging between trigonal-bipyramidal and square-pyramidal, a feature not observed in the corresponding Ni(II) systems which complete their coordination sphere with aqua ligands to achieve a more stable octahedral arrangement. nih.gov

Table 4: Comparison of Geometries for Ni(II) and Zn(II) pydc Complexes

| Metal Ion (d-config) | Example Complex Formula | Observed Geometry | Reason for Geometric Preference |

|---|---|---|---|

| Ni(II) (d⁸) | [Ni(C₇H₄NO₄)₂]·3H₂O | Regular Octahedral | High Crystal Field Stabilization Energy (CFSE) |

| Zn(II) (d¹⁰) | [Zn(C₇H₄NO₄)₂]·3H₂O | Significantly Distorted Octahedral | Zero CFSE |

| Ni(II) (d⁸) | [Ni(C₇H₂ClNO₄)(H₂O)₃] | Regular Octahedral | High CFSE |

| Zn(II) (d¹⁰) | [Zn(C₇H₂ClNO₄)]ₙ | Five-coordinate (distorted) | Zero CFSE; geometry based on packing/sterics |

Supramolecular Chemistry and Advanced Materials Science

Pyridine-2,6-dicarboxylate as a Building Block for Extended Structures

This compound (pdc²⁻), the dianion of pyridine-2,6-dicarboxylic acid (H₂pdc), has garnered significant attention as a versatile building block in supramolecular chemistry and materials science. researchgate.net Its utility stems from its rigid, planar structure and its function as a multidentate ligand, capable of coordinating with metal ions through its central nitrogen atom and two carboxylate oxygen atoms. researchgate.netresearchgate.net This tridentate chelating ability, combined with the potential for the carboxylate groups to bridge between metal centers, makes it an exceptional candidate for the systematic design and construction of extended one-, two-, and three-dimensional crystalline solids. researchgate.net

This compound is a ligand of choice for the synthesis of functional coordination polymers (CPs) and metal-organic frameworks (MOFs), leading to a vast array of structures with fascinating topologies and properties. researchgate.net The formation of these materials depends on several factors, including the coordination preferences of the metal ion, the use of ancillary ligands or spacers, and the specific reaction conditions employed. researchgate.netresearchgate.net

The structural diversity of materials built from this compound is a testament to the principles of crystal engineering. The final dimensionality and topology of the resulting framework can be rationally controlled by carefully selecting the synthetic components and conditions.

Influence of Metal Ions and Co-ligands: The identity of the metal ion and the presence of additional "spacer" or "co-ligands" are crucial in dictating the final architecture. nih.govrsc.org For instance, reacting copper(II) with pdc²⁻ under hydrothermal conditions can yield networks of varying dimensionality depending on the N-heterocyclic spacer used. researchgate.netrsc.orgrsc.org The use of pyridine (B92270), which acts as a terminal ligand, can result in a one-dimensional (1D) coordination polymer. researchgate.netrsc.org In contrast, employing a bridging ligand like 4,4'-bipyridine (B149096) can link these chains into a two-dimensional (2D) network. researchgate.netresearchgate.netrsc.orgrsc.org The nature of the metal ion itself, from transition metals like Cu(II) and Zn(II) to lanthanides, plays a defining role in the resulting geometry and structural type. nih.govacs.orgfigshare.com

Topological Diversity: A wide range of network topologies has been achieved using the pdc²⁻ ligand.

1D Networks: These structures can manifest as simple zigzag chains, ladder-like arrangements, or elegant helical structures. rsc.orgnih.govresearchgate.net For example, lanthanide ions such as La(III), Ce(III), and Nd(III) have been shown to self-assemble with pdc²⁻ into infinite single helical chains which further interact to form 3D frameworks. acs.org

2D Networks: Layered structures are common and can exhibit diverse topologies, including brick-wall patterns, herringbone motifs, and the common (4,4) grid or sql topology. rsc.orgnih.govresearchgate.netacs.orgscispace.com In some cases, these 2D layers can be interpenetrated, where two or more independent networks are interlaced without covalent bonds, as seen in a Ni(II) coordination polymer with a 2D + 2D interpenetrated structure. nih.govacs.org

3D Networks: Three-dimensional frameworks are often constructed using pdc²⁻, sometimes featuring complex interpenetrated topologies like the primitive cubic (pcu) net. acs.orgfigshare.comd-nb.info These 3D structures can be formed directly during synthesis or by the linking of lower-dimensional (1D or 2D) motifs through further coordination or hydrogen bonding. researchgate.netacs.org

Effect of Synthesis Conditions: Even with the same set of chemical precursors, variations in synthetic methods, such as conventional heating versus microwave irradiation, can lead to the formation of different crystal structures, a phenomenon known as supramolecular isomerism. acs.orgfigshare.com

The following table summarizes selected examples of coordination polymers and MOFs constructed from this compound, highlighting their structural diversity.

| Metal Ion | Co-Ligand/Spacer | Dimensionality | Topology/Structural Feature | Reference(s) |

| Cu(II) | Pyridine | 1D | Polymeric Chain | researchgate.netrsc.org |

| Cu(II) | 4,4'-Bipyridine | 2D | 2D Network | researchgate.netrsc.orgrsc.org |

| Ni(II) | - | 2D | 2D + 2D Interpenetrated hcb net | nih.govacs.org |

| Nd(III) | - | 3D | Microporous Polymer | nih.govacs.org |

| Pr(III), Nd(III), Sm(III) | - | 3D | Interpenetrated lcs and pcu nets | acs.orgfigshare.com |

| La(III), Ce(III), Nd(III) | - | 3D | Helical Chains forming 3D network | acs.org |

| Mn(II) | Benzene-1,4-dicarboxylic acid | 3D | pcu topology | d-nb.info |

A key feature of many MOFs constructed from this compound is their potential for permanent porosity. The deliberate assembly of metal nodes and organic linkers can generate crystalline materials with well-defined pores and high internal surface areas, which are critical for applications in gas storage, separation, and catalysis. d-nb.inforesearchgate.net

The creation of porous architectures has been successfully demonstrated in several pdc-based systems. For example, a three-dimensional coordination polymer of Nd(III) with pdc²⁻ was found to be a microporous material. nih.govacs.org While pdc²⁻ itself is a potent linker, its isomers can also produce porous materials; lanthanide MOFs synthesized with pyridine-2,4-dicarboxylic acid exhibited significant porosity and surface areas of several hundred square meters per gram after solvent removal, enabling moderate hydrogen gas uptake. acs.org The incorporation of pdc²⁻ in cobalt-based MOFs is also a strategy to enhance the number of accessible active sites for electrocatalysis. rsc.org

However, not all frameworks derived from pdc²⁻ are highly porous. The degree of interpenetration and the packing of the polymeric networks can significantly impact the void space. A notable example is a cobalt coordination polymer that, despite its extended structure, exhibited a low Brunauer-Emmett-Teller (BET) surface area of just 1.0 m²/g. acs.org In contrast, incorporating pdc-based MOFs into composites can yield high-surface-area materials. For instance, a composite of an aluminum fumarate (B1241708) MOF with polypyrrole (PPy) recorded a BET surface area that increased from 795 to 809 m²/g upon composite formation. researchgate.net

| Material | Metal Ion | Reported BET Surface Area | Application Context | Reference(s) |

| [Ln₃(pdc)₄(Hpdc)(H₂O)₃]·8H₂O | Ce, Pr, Sm, Eu | Several hundred m²/g | Gas Adsorption | acs.org¹ |

| Co(II) Coordination Polymer | Co(II) | 1.0 m²/g | Knoevenagel Condensation | acs.org |

| PPy/Aluminum Fumarate MOF | Al(III) | 809 m²/g | Supercapacitors | researchgate.net² |

¹ Note: This study used pyridine-2,4-dicarboxylic acid, an isomer of H₂pdc. ² Note: This is a composite material where the MOF is not based on pdc²⁻, but illustrates the surface area of related MOF composites.

Hydrothermal and solvothermal synthesis are powerful and widely used techniques for the crystallization of coordination polymers and MOFs from this compound. rsc.orgnih.govacs.orgacs.orgresearchgate.netacs.org These methods involve reacting a metal salt with the H₂pdc ligand, often with a co-ligand, in a solvent (water for hydrothermal, an organic solvent for solvothermal) within a sealed vessel heated above the solvent's boiling point. acs.orgacs.org The elevated temperature and autogenous pressure facilitate the dissolution of reactants and promote the growth of high-quality single crystals.

An interesting aspect of these high-temperature synthesis conditions is the potential for in situ ligand transformations. In several reported cases, the pdc²⁻ ligand or its derivatives have undergone unexpected reactions, such as decarboxylation, during the solvothermal process. rsc.orgresearchgate.net For example, a mononuclear cobalt(II) complex containing 5-bromo-pyridine-2-carboxylic acid was synthesized under hydrothermal conditions, where the ligand was generated in situ from the selective decarboxylation of the 3-bromo-pyridine-2,6-dicarboxylic acid precursor. bohrium.com The choice of solvent can also be a critical parameter influencing the final product, with different solvents like water versus N,N-dimethylformamide (DMF) leading to the formation of distinct, non-isomeric structures known as pseudo-supramolecular isomers. acs.orgacs.org

While this compound is a well-established building block in the realm of coordination chemistry, its direct application in the synthesis of Covalent Organic Frameworks (COFs) is a less explored area based on available research. COFs are porous crystalline polymers constructed from light elements linked by strong covalent bonds.

The structural characteristics of the this compound motif make it a highly promising candidate for COF synthesis. Its inherent rigidity, planarity, and well-defined C₂ᵥ symmetry are desirable attributes for forming ordered, porous networks through covalent linkages. To be used in COF chemistry, the carboxylate functional groups would typically need to be converted into other reactive moieties suitable for condensation reactions, such as aldehydes, amines, or boronic acids. The successful use of pyridine-2,6-dicarboxaldehyde, a derivative, in other polymerization reactions highlights the synthetic feasibility of creating suitable monomers for COF assembly. nih.gov The nitrogen atom within the pyridine ring could also play a role in templating the structure or providing a site for post-synthetic modification, potentially leading to COFs with unique catalytic or selective binding properties.

Beyond its role in MOFs, the this compound unit is a valuable monomer for creating other types of functional polymers and advanced composite materials.

Polyesters and Polyamides: The dicarboxylic acid functionality allows for its incorporation into polyester (B1180765) and polyamide backbones through condensation polymerization. Researchers have synthesized poly(pentamethylene-2,6-pyridine dicarboxylate) via solution polymerization and demonstrated its effectiveness as a chelating polymer for absorbing toxic heavy metal ions such as Pb(II), Cd(II), and Zn(II) from water. deswater.com Other polyesters based on this monomer have been prepared using melt polymerization techniques. deswater.com Furthermore, the ester derivative, dimethyl this compound, has been used to synthesize macrocyclic bisamides and tetramides. fishersci.be

Polymer-Protein Conjugates: A derivative, pyridine-2,6-dicarboxaldehyde (PDA), serves as a highly effective bifunctional linker for bioconjugation. It has been employed for the site-specific N-terminal modification of proteins, enabling the in situ growth of polymer chains from the protein surface. nih.gov This "grafting-from" approach was used to create a poly(oligo(ethylene glycol)methyl ether methacrylate) (POEGMA) conjugate of interferon α, which exhibited a significantly longer circulation half-life and improved in vivo antiviral bioactivity compared to the unmodified protein. nih.gov

Conductive Polymer Composites: To overcome the typically poor electrical conductivity of MOFs, which limits their use in electronic applications, they can be integrated into composites with conductive polymers. researchgate.net MOFs have been combined with polypyrrole (PPy), a well-known conductive polymer, to create hybrid electrode materials for supercapacitors. researchgate.net Composites made from pdc-metal complexes and PPy showed enhanced electrical conductivities compared to pure PPy. researchgate.net A study on related MOF-PPy composites reported high specific capacitances up to 354 F g⁻¹, demonstrating a synergistic effect between the porous framework and the conductive polymer. researchgate.net

| Material Type | Monomer/Component | Synthesis Method | Application | Reference(s) |

| Polyester | Pyridine-2,6-dicarboxylic acid | Solution Polymerization | Heavy Metal Adsorption | deswater.com |

| Polymer-Protein Conjugate | Pyridine-2,6-dicarboxaldehyde | N-terminal modification, "grafting-from" polymerization | Protein Therapeutics | nih.gov |

| Conductive Polymer Composite | This compound-metal complexes & Polypyrrole (PPy) | Electrochemical Deposition | Hybrid Electrode Materials | researchgate.net |

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Solid-State Architecture and Crystal Engineering

The design and synthesis of solid-state materials with desired properties, a field known as crystal engineering, heavily relies on understanding and controlling intermolecular interactions. soton.ac.ukresearchgate.net this compound has proven to be an exemplary building block in this regard due to its capacity to form stable, well-defined structures. researchgate.netresearchgate.net

The solid-state structure of pyridine-2,6-dicarboxylic acid and its derivatives is governed by a network of non-covalent interactions. A primary factor is the formation of robust hydrogen bonds involving the carboxylic acid groups and the pyridine nitrogen atom. researchgate.netnih.gov In its acid form, the molecule can form a one-dimensional supramolecular structure stabilized by strong, symmetric double hydrogen bonds. nih.gov

When forming complexes with metal ions or co-crystals with other organic molecules, a rich variety of interactions dictates the final architecture. These include:

Hydrogen Bonding: O-H···O, N-H···O, and O-H···N hydrogen bonds are prevalent, linking molecules into chains, sheets, or three-dimensional networks. mdpi.comnih.gov

π-π Stacking: The aromatic pyridine rings often engage in π-π stacking interactions, with centroid-centroid distances typically between 3.5 and 3.7 Å, which help to stabilize layered structures. nih.govtandfonline.comacs.org

Unconventional Interactions: Research has also identified the role of less common interactions, such as C–H···π and anion-π contacts, in guiding the self-assembly process and stabilizing complex crystal lattices. mdpi.com

The interplay of these forces, along with the coordination preferences of metal ions, allows for the construction of diverse topologies, from simple 1D zigzag chains to intricate 2D grids and 3D frameworks. acs.orgresearchgate.netrsc.org The dimensionality of these structures can be systematically tuned, for instance, by leveraging the lanthanide contraction effect in a series of metal complexes. acs.org

Water molecules are not merely passive occupants within the crystal lattices of this compound but are often crucial components that actively direct the supramolecular assembly. soton.ac.ukresearchgate.net The level of hydration can fundamentally alter the hydrogen-bonding network, effectively "changing the instruction set" for the solid-state architecture. soton.ac.ukresearchgate.net

A novel dihydrate form of pyridine-2,6-dicarboxylic acid demonstrates a different crystal structure compared to the previously reported monohydrate. soton.ac.ukresearchgate.net In the monohydrate, water molecules link pyridine rings to form double chains. researchgate.net The presence of additional water molecules in the dihydrate or in hydrated metal complexes introduces new hydrogen bonding possibilities, leading to entirely different packing arrangements and supramolecular frameworks. soton.ac.ukatamanchemicals.com This demonstrates that controlling the hydration state is a critical parameter in the crystal engineering of materials based on this compound.

Functional Material Development

The predictable self-assembly and stable coordination of this compound have enabled its use in the synthesis of advanced functional materials, particularly Metal-Organic Frameworks (MOFs). atamanchemicals.com These materials possess high porosity and surface area, making them suitable for a range of applications. ajol.infoatamanchemicals.com

MOFs constructed using this compound and its derivatives as organic linkers have shown significant promise for gas storage and separation. ajol.infoatamanchemicals.com These crystalline materials feature porous structures with high internal surface areas, which are critical for adsorbing large quantities of gas molecules. rsc.org

For example, a copper-based MOF synthesized with a T-shaped pyridyl dicarboxylate ligand exhibits a high Brunauer–Emmett–Teller (BET) surface area of 1682 m² g⁻¹. rsc.org This material demonstrates significant uptake capacity for carbon dioxide and methane. rsc.org At 273 K and 1 atmosphere, it can adsorb 114 cm³ g⁻¹ of CO₂, highlighting its potential for carbon capture applications. rsc.org

Furthermore, the functionality of these MOFs can be precisely tuned. By introducing methyl groups at different positions on a pyridyl-isophthalate linker, a series of MOF isomers can be created. acs.org These isomers display distinct framework flexibilities and tailored gas adsorption properties, enabling the effective separation of gas mixtures such as C₂H₂–CH₄, CO₂–CH₄, and CO₂–N₂. acs.org

| MOF Compound | Gas | Temperature (K) | Uptake Capacity (cm³/g) | Reference |

|---|---|---|---|---|

| Copper-based MOF (T-shaped ligand) | N₂ | 77 | Not specified, BET 1682 m²/g | rsc.org |

| Copper-based MOF (T-shaped ligand) | CO₂ | 273 | 114 | rsc.org |

| Copper-based MOF (T-shaped ligand) | CO₂ | 298 | 83 | rsc.org |

| ZJNU-26 (Methyl-substituted) | CO₂ | 298 | ~60 | acs.org |

| ZJNU-27 (Methyl-substituted) | CO₂ | 298 | ~55 | acs.org |

Complexes of this compound, particularly with lanthanide ions (Ln³⁺), exhibit noteworthy optoelectronic properties, primarily in the form of luminescence. tandfonline.commanchester.ac.uk In these systems, the organic ligand often acts as an "antenna," absorbing ultraviolet light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its own characteristic wavelengths. manchester.ac.uk This process, known as sensitization, results in sharp, well-defined emission bands and long luminescence lifetimes, which are desirable for various optical applications. researchgate.netnih.gov

The photophysical properties can be tuned by selecting different lanthanide ions. For example, terbium (Tb³⁺) complexes typically show characteristic green emission, while europium (Eu³⁺) complexes emit red light. researchgate.nettandfonline.com The quantum efficiency of these materials can be significant; one europium complex containing pyridine-2,6-dicarboxamide was found to have an intrinsic quantum efficiency of 48.83% with a lifetime of 1.31 ms. researchgate.net The intense luminescence of these compounds has led to their investigation as probes for sensing biologically important molecules like ATP. nih.gov

| Complex | Central Ion | Key Property | Value | Reference |

|---|---|---|---|---|

| [Eu(pdcam)₂(trzc)]Cl₃ | Eu³⁺ | Quantum Efficiency (Φ) | 48.83% | researchgate.net |

| [Eu(pdcam)₂(trzc)]Cl₃ | Eu³⁺ | Luminescence Lifetime (τ) | 1.31 ms | researchgate.net |

| TbPDC | Tb³⁺ | ATP Detection Limit | 7.62 µM | nih.gov |

| Tb(PDC)₃ | Tb³⁺ | ATP Detection Limit | 11.20 µM | nih.gov |

When paramagnetic metal ions, such as copper(II) or manganese(II), are incorporated into frameworks with this compound linkers, the resulting materials can exhibit interesting magnetic properties. researchgate.netrsc.org The design of these "molecular magnets" is a significant area of materials science. researchgate.netresearchgate.net The organic ligand not only serves to build the framework but also mediates magnetic exchange interactions between the metal centers. researchgate.netrsc.org

Studies on a Cu(II)-based MOF with pyrazine (B50134) as a spacer ligand revealed weak antiferromagnetic coupling between the metal ions. rsc.org The strength of this magnetic interaction is highly dependent on the nature and length of the bridging ligands. Using a longer spacer like 4,4'-bipyridine further diminishes the magnetic coupling. rsc.org The magnetic properties of these materials are typically investigated using a SQUID magnetometer over a range of temperatures. researchgate.netrsc.org The development of mixed-ligand MOFs, such as those combining pyridine-2,6-dimethanol and a dicarboxylic acid with Mn(II) ions, has also led to materials displaying antiferromagnetic interactions. d-nb.info

Materials for Biosensing and Recognition

This compound (PDC) and its derivatives are pivotal in the development of advanced materials for biosensing and molecular recognition due to their strong chelating properties, particularly with lanthanide and transition metal ions. These materials often exhibit unique photophysical properties, such as fluorescence, which can be modulated upon interaction with specific analytes, forming the basis for highly sensitive and selective detection methods.

A significant area of application is in the creation of fluorescent chemosensors. For instance, Pyridine-2,6-dicarboxylic acid itself has been utilized as a "turn-off" fluorescent probe for the detection of Copper (II) ions in aqueous media. nih.govresearchgate.net The inherent fluorescence of the PDA molecule is significantly quenched upon the addition of Cu(II) ions, a phenomenon that is highly selective and not prominently observed with other metal ions. nih.gov This quenching mechanism allows for the sensitive detection of copper, an element whose determination is crucial for environmental protection and food safety. nih.govresearchgate.net The binding stoichiometry between PDA and Cu(II) has been confirmed to be 1:1. nih.gov

Expanding on this principle, derivatives such as N2, N6-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide (TPDC), synthesized from pyridine-2,6-dicarboxylic acid, have been developed as fluorescent sensors for other metal ions. TPDC shows a highly sensitive and selective response to both Fe³⁺ and Hg²⁺ ions in a HEPES buffer solution, with a 1:1 binding stoichiometry for both ions. niscpr.res.in Similarly, a pyridine-dicarboxylate based hydrazone Schiff base has been synthesized for the colorimetric recognition of Ni²⁺ and pyrophosphate (PPi). rsc.org This chemosensor allows for the naked-eye detection of Ni²⁺ through a distinct color change and can subsequently detect PPi. rsc.org

Lanthanide complexes incorporating PDC are particularly notable for their application in biosensing. The PDC ligand can act as an "antenna," absorbing energy and transferring it to the central lanthanide ion (e.g., Terbium(III) or Europium(III)), which then emits light at its characteristic wavelength. nih.gov This sensitized emission is the foundation for highly sensitive time-resolved fluorescence assays. tandfonline.com

A key application of this technology is the detection of adenosine-5'-triphosphate (B57859) (ATP), a vital energy-carrying molecule in all living cells. nih.gov Pyridinedicarboxylate-Tb(III) complexes have been successfully employed as luminescent probes for monitoring ATP. nih.gov The luminescence of these Tb(III) complexes is quenched in the presence of ATP. This quenching effect is attributed to the π-π stacking interaction between the adenine (B156593) moiety of the ATP molecule and the chelating PDC ligand. nih.gov

Furthermore, PDC is structurally analogous to dipicolinic acid (2,6-pyridinedicarboxylic acid), which is a major biomarker for Bacillus anthracis, the bacterium responsible for anthrax. bohrium.com This structural similarity has driven the development of mixed-lanthanide metal-organic frameworks (MOFs) for the ratiometric and quantitative visual detection of dipicolinic acid. bohrium.com In these systems, a dual-emitting MOF, often containing both Tb³⁺ and Eu³⁺, exhibits a ratiometric fluorescent response upon binding with the analyte. Typically, the emission of one lanthanide is enhanced while the other is quenched, allowing for more accurate and reliable detection. bohrium.com

The research findings below highlight the performance of various this compound-based sensors.

Table 1: Performance of this compound Based Chemosensors

| Sensor Material | Analyte | Detection Method | Limit of Detection (LOD) | Binding Stoichiometry (Sensor:Analyte) |

|---|---|---|---|---|

| Pyridine-2,6-dicarboxylic acid (PDA) | Cu(II) | "Turn-off" Fluorescence | 3.6 µM | 1:1 |

| N2,N6-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide (TPDC) | Fe³⁺ | Fluorescence Quenching | 0.49 µM | 1:1 |

| N2,N6-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide (TPDC) | Hg²⁺ | Fluorescence Quenching | 0.0066 µM | 1:1 |

| Pyridine-dicarboxylate hydrazone Schiff base (DAS) | Ni²⁺ | Colorimetric | 0.14 µM | 2:1 |

| DAS-Ni²⁺ ensemble | Pyrophosphate (PPi) | Colorimetric | 0.33 µM | - |

Table 2: Performance of this compound-Lanthanide Complex Biosensors

| Sensor Material | Analyte | Detection Method | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|---|

| (Pyridine-2,6-dicarboxylato)terbium (TbPDC) | ATP | Luminescence Quenching | 10–90 µM | 7.62 µM |

| Tris(pyridine-2,6-dicarboxylato)terbium (Tb(PDC)₃) | ATP | Luminescence Quenching | 10–100 µM | 11.20 µM |

Catalytic Applications of Pyridine 2,6 Dicarboxylate Systems

Organocatalysis by Pyridine-2,6-dicarboxylate

Pyridine-2,6-dicarboxylic acid (PDA) has emerged as an effective, metal-free organocatalyst for various organic syntheses. researchgate.net Its utility is particularly noted in reactions that benefit from its bifunctional nature, acting as both a Brønsted acid and a Lewis base. This dual activity is often harnessed in environmentally friendly media like water, aligning with the principles of green chemistry. organic-chemistry.orgthieme-connect.com

Hydrophosphonylation Reactions of Aldehydes and Ketones

Pyridine-2,6-dicarboxylic acid serves as a highly efficient bifunctional organocatalyst for the synthesis of α-hydroxy phosphonates through the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org This reaction, typically involving the addition of a phosphite, such as trimethylphosphite, to a carbonyl compound, is conducted in water, offering an environmentally benign and cost-effective synthetic route. thieme-connect.comthieme-connect.com The process is notable for its simplicity, high yields, and short reaction times. organic-chemistry.org

Research has demonstrated that PDA's catalytic efficiency is superior to several other catalysts for this transformation. organic-chemistry.org For instance, the reaction between benzaldehyde (B42025) and trimethylphosphite in the presence of 10 mol% of PDA in water at 50°C yields the corresponding α-hydroxy phosphonate (B1237965) in 95% yield within 1.5 hours. organic-chemistry.orgthieme-connect.com The reaction is successful for a variety of aromatic and aliphatic aldehydes, as well as ketones. organic-chemistry.org Aromatic aldehydes bearing electron-withdrawing groups tend to be less reactive, resulting in lower yields and requiring longer reaction times. thieme-connect.com In many cases, the product can be isolated simply by crystallization from the reaction mixture. thieme-connect.com

Below is a table summarizing the results for the PDA-catalyzed hydrophosphonylation of various aldehydes with trimethylphosphite. thieme-connect.com

Table 1: this compound Catalyzed Hydrophosphonylation of Aldehydes Reaction Conditions: Aldehyde (1 mmol), trimethylphosphite (1.1 mmol), pyridine-2,6-dicarboxylic acid (0.1 mmol), H₂O (2 mL), 50 °C.

| Entry | Aldehyde | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | C₆H₅CHO | 1.5 | 95 |

| 2 | 4-MeC₆H₄CHO | 1.0 | 96 |

| 3 | 4-MeOC₆H₄CHO | 1.0 | 94 |

| 4 | 4-ClC₆H₄CHO | 2.5 | 92 |

| 5 | 4-BrC₆H₄CHO | 2.5 | 90 |

| 6 | 4-NO₂C₆H₄CHO | 4.0 | 85 |

| 7 | 3-NO₂C₆H₄CHO | 4.0 | 82 |

| 8 | 2-ClC₆H₄CHO | 3.5 | 80 |

| 9 | n-C₆H₁₃CHO | 1.0 | 92 |

Mechanistic Investigations of Organocatalytic Activation

The mechanism of organocatalysis by pyridine-2,6-dicarboxylic acid in the hydrophosphonylation reaction is attributed to its bifunctional nature. organic-chemistry.org When dissolved in water, PDA acts as a Brønsted acid, generating hydronium ions (H₃O⁺). organic-chemistry.org These hydronium ions protonate the carbonyl oxygen of the aldehyde or ketone, which significantly enhances the electrophilicity of the carbonyl carbon. organic-chemistry.org This activation facilitates the nucleophilic attack by trimethylphosphite on the carbonyl carbon. organic-chemistry.orgthieme-connect.com The pyridine (B92270) nitrogen and the carboxylate groups can also participate in the reaction mechanism, potentially through hydrogen bonding, to stabilize the transition state. This cooperative action makes PDA a particularly effective catalyst for this transformation in aqueous media. organic-chemistry.org